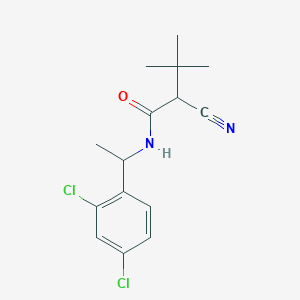
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone, also known as IBP, is a synthetic compound that belongs to the pyrrole class of organic compounds. It is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its effects on the central nervous system, such as its ability to modulate the release of neurotransmitters and its interaction with ion channels and receptors.
Mecanismo De Acción
The mechanism of action of 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the central nervous system. This compound has been shown to interact with the GABAA receptor, which is involved in the regulation of neurotransmitter release and the inhibition of neuronal activity. It has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in the regulation of synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal activity, and the reduction of inflammation and pain. It has also been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone has several advantages for lab experiments, including its high potency and selectivity, which allows for precise control over its effects. It also has a relatively long half-life, which allows for sustained effects over a longer period of time. However, this compound also has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone, including the investigation of its potential therapeutic applications in the treatment of epilepsy, neuropathic pain, and other neurological disorders. Further studies are also needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Additionally, the development of new synthesis methods and the optimization of existing methods may improve the yield and purity of this compound, making it more accessible for scientific research.
Métodos De Síntesis
1-(1-Isobutyl-1H-pyrrol-3-yl)ethanone can be synthesized using a variety of methods, including the reaction of isobutyraldehyde with pyrrole in the presence of an acid catalyst, and the reaction of isobutyryl chloride with pyrrole in the presence of a base catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Propiedades
Número CAS |
133611-44-6 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-[1-(2-methylpropyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-11-5-4-10(7-11)9(3)12/h4-5,7-8H,6H2,1-3H3 |
Clave InChI |
FGFYNEXRFFGWIN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=CC(=C1)C(=O)C |
SMILES canónico |
CC(C)CN1C=CC(=C1)C(=O)C |
Sinónimos |
Ethanone, 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















